
4-(Azetidin-3-yl)pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)pyridine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines an azetidine ring with a pyridine ring, making it a valuable building block in synthetic chemistry. The compound has the chemical formula C₈H₁₂Cl₂N₂ and a molecular weight of 207.1 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Coupling with Pyridine Ring: The azetidine ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a base such as triethylamine.
Purification and Isolation: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-throughput screening and process analytical technology ensures consistent quality and scalability .
化学反应分析
Types of Reactions
4-(Azetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Palladium-catalyzed cross-coupling reactions using triethylamine as a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Functionalized pyridine derivatives.
科学研究应用
4-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research due to its versatility and unique structure. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of therapeutic agents targeting various diseases.
Industry: In the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure and function of natural substrates. This allows the compound to modulate biological pathways and exert its effects. The pyridine ring enhances its binding affinity and specificity, making it a potent tool in drug discovery and development .
相似化合物的比较
Similar Compounds
- 4-(Pyrrolidin-3-yl)pyridine dihydrochloride
- 4-(Piperidin-3-yl)pyridine dihydrochloride
- 4-(Morpholin-3-yl)pyridine dihydrochloride
Uniqueness
4-(Azetidin-3-yl)pyridine dihydrochloride stands out due to its azetidine ring, which provides unique steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activity and selectivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
属性
IUPAC Name |
4-(azetidin-3-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNHAZYOXRARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B582250.png)


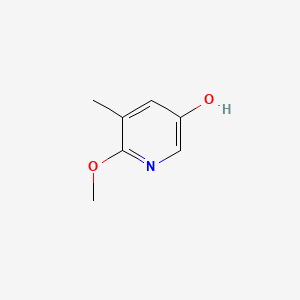
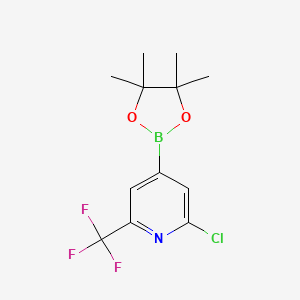
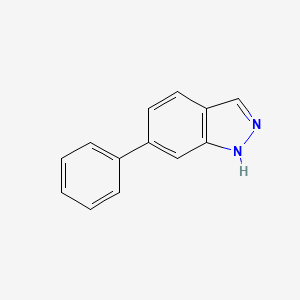
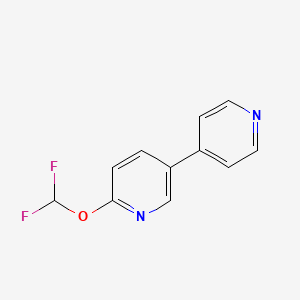
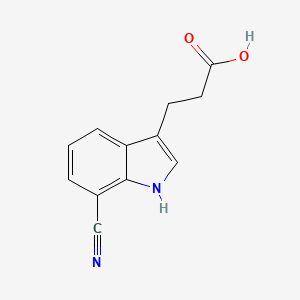


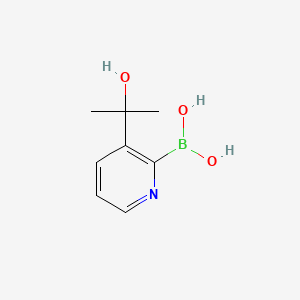
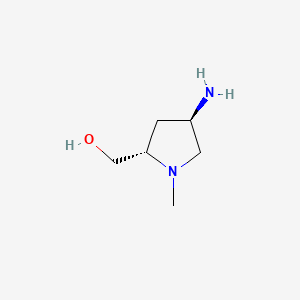
![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

